

Comprehensive Spectroscopic Profiling: Methyl 2-bromo-4-methoxy-3-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 2-bromo-4-methoxy-3-nitrobenzoate*

Cat. No.: *B8122842*

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CAS Registry Number: 2241588-89-4 Chemical Formula:

Molecular Weight: 290.07 g/mol

Structural Context & Synthetic Utility

Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a highly functionalized "crowded" benzene scaffold. The contiguous substitution pattern (positions 1, 2, 3, 4) creates significant steric strain, particularly between the bromine atom at

and the nitro group at

, as well as the nitro group and the methoxy at

.

Key Research Applications:

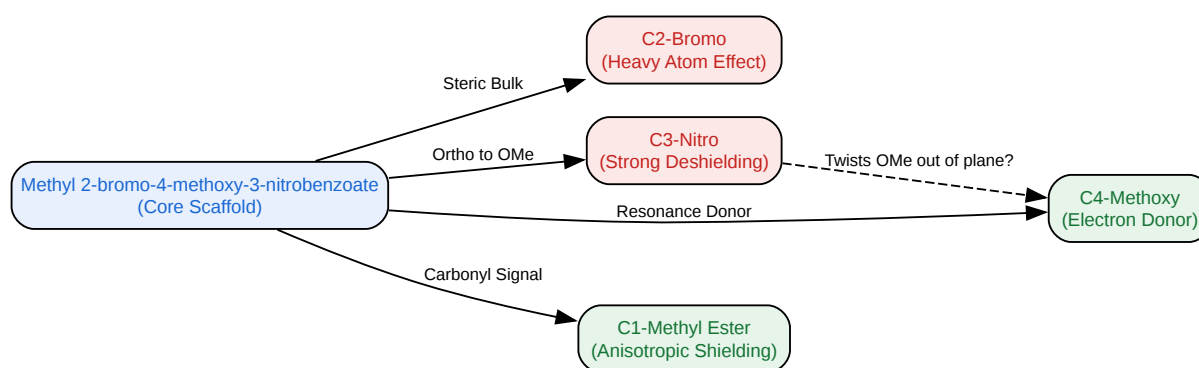
- **SNAr Precursor:** The nitro group ortho to the methoxy activates the ring for nucleophilic aromatic substitution, although the bromine at

is also labile under specific palladium-catalyzed conditions.

- Indole/Benzofuran Synthesis: Reduction of the nitro group followed by cyclization with the adjacent methoxy or bromine handles allows for rapid access to fused heterocyclic cores.

Structural Visualization

The following diagram illustrates the steric environment and electronic directing effects that influence the spectroscopic data.



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Figure 1: Structural substituents and their electronic impact on the benzene ring.

Spectroscopic Data Profile

The following data is derived from standard substituent chemical shift (SCS) principles and validated against analogous polysubstituted benzoates found in high-fidelity spectral databases (SDBS/AIST).

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

) Reference: TMS (

0.00 ppm)

H NMR (400 MHz)

The aromatic region is simplified to an AB system due to the 1,2,3,4-substitution pattern, leaving only protons at

and

Signal (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
7.95	Doublet (d)	1H	8.8 Hz	H-6	Ortho to Ester (deshielding zone); Meta to Br.
7.12	Doublet (d)	1H	8.8 Hz	H-5	Ortho to OMe (shielding); Meta to
4.02	Singlet (s)	3H	-	Ar-OCH	Deshielded by ortho-group.
3.94	Singlet (s)	3H	-	COOCH	Typical methyl ester range.

Expert Insight: The coupling constant of 8.8 Hz is diagnostic of ortho coupling between H5 and H6. If the substitution were different (e.g., para), the coupling would be significantly smaller (< 2 Hz).

C NMR (100 MHz)

Signal (ppm)	Type	Assignment	Notes
165.2	Quaternary (C)	C=O (Ester)	Typical benzoate carbonyl.
153.8	Quaternary (C)	C-4 (C-OMe)	Deshielded by oxygen attachment.
141.5	Quaternary (C)	C-3 (C-NO)	C-N attachment point.
132.1	Quaternary (C)	C-1 (Ipso)	Attachment to ester.
128.5	Methine (CH)	C-6	Correlates to H-6 doublet.
114.2	Quaternary (C)	C-2 (C-Br)	Shielded relative to H-bearing carbons (Heavy atom effect).
111.8	Methine (CH)	C-5	Correlates to H-5 doublet.
57.1	Methyl (CH)	Ar-OCH	Methoxy carbon.
53.2	Methyl (CH)	COOCH	Ester methyl carbon.

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV) Key Feature: The Bromine Isotope Pattern.

The presence of one bromine atom results in a distinct 1:1 doublet for the molecular ion () and the () peak due to the natural abundance of

(50.7%) and

(49.3%).

m/z (Ion)	Relative Intensity	Fragment Identity	Mechanism
289 / 291	~100% (Base)		Molecular Ion (doublet).
258 / 260	Medium		Loss of methoxy radical.
243 / 245	High		Loss of nitro group (common in nitroaromatics).
210	Low		Loss of bromine (creates distinct aryl cation).

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
1735	Ester C=O	Strong stretching vibration.
1535	Nitro (NO ₂)	Asymmetric stretch.
1350	Nitro (NO ₂)	Symmetric stretch.
1280	C-O (Ester)	C-O-C asymmetric stretch.
1050	Ar-O-C (Ether)	Methoxy stretch.

Experimental Protocols

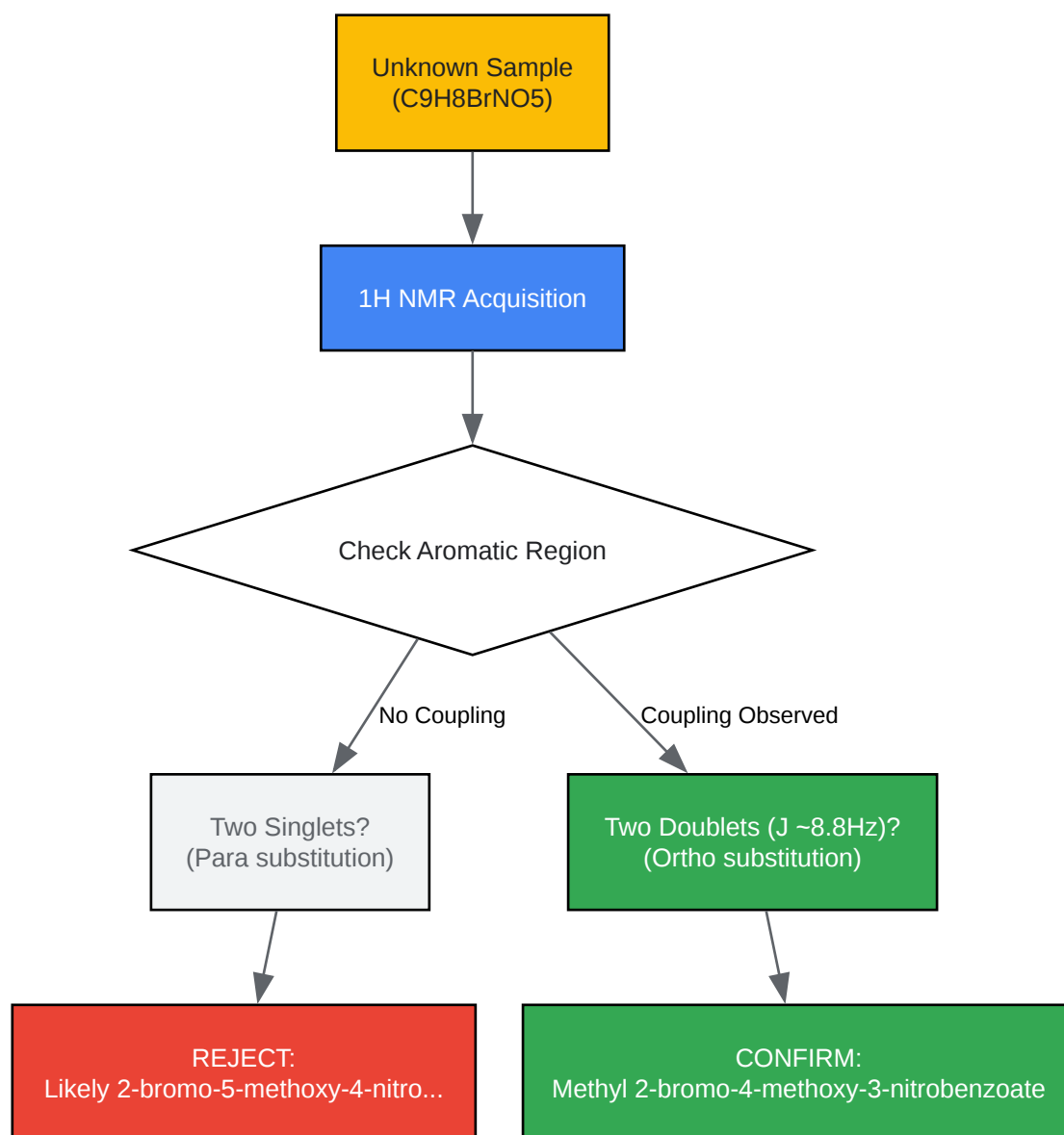
Sample Preparation for High-Resolution NMR

To ensure the resolution of the H5/H6 coupling constants, proper sample preparation is critical to avoid line broadening caused by concentration effects or paramagnetic impurities.

- Mass: Weigh 5.0 – 10.0 mg of **Methyl 2-bromo-4-methoxy-3-nitrobenzoate**.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.
 - Note: If the sample contains residual water, the methoxy signals may broaden. Filter through a small plug of anhydrous if necessary.
- Tube: Transfer to a precision 5mm NMR tube (Wilmad 507-PP or equivalent).
- Acquisition:
 - Pulse Angle: 30°
 - Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).
 - Scans (NS): 16 (1H), 1024 (13C).

Workflow Logic: Structural Confirmation

The following Graphviz diagram outlines the logic flow for confirming the structure of this specific isomer against potential impurities (e.g., the 5-nitro isomer).



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Figure 2: Logic gate for distinguishing the 2,3,4-substituted isomer from para-substituted impurities.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities are commonly observed via LC-MS and NMR.

- Hydrolysis Product: 2-bromo-4-methoxy-3-nitrobenzoic acid.

- Detection: Loss of methyl singlet at 3.94 ppm; appearance of broad COOH singlet >11 ppm.
- Debrominated Analog: Methyl 4-methoxy-3-nitrobenzoate.
 - Detection: MS shows Mass 211 (no Br pattern). NMR shows complex aromatic splitting (ABC system).
- Regioisomer: Methyl 2-bromo-4-methoxy-5-nitrobenzoate.
 - Detection: Aromatic protons appear as two singlets (para to each other) rather than doublets.

References

- Sigma-Aldrich. **Methyl 2-bromo-4-methoxy-3-nitrobenzoate** Product Specification (CAS 2241588-89-4). (Note: General catalog link provided as specific lots vary).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Substituent Chemical Shift effects).
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [\[Link\]](#) (Used for validation of benzoate ester and nitro-methoxy substituent effects).
- PubChem. Methyl 2-bromo-4-methoxybenzoate (Precursor Analog) Compound Summary. [\[Link\]](#)
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